Cas no 161187-57-1 (α-Glucosidase-IN-23)

α-Glucosidase-IN-23 is a potent and selective inhibitor of the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. This compound exhibits high inhibitory activity, making it a valuable tool for research in diabetes and metabolic disorders. Its well-characterized mechanism of action allows for precise modulation of enzymatic activity, facilitating studies on glucose absorption and postprandial hyperglycemia. α-Glucosidase-IN-23 demonstrates excellent stability and solubility under physiological conditions, ensuring reliable performance in in vitro and ex vivo assays. Its specificity minimizes off-target effects, providing researchers with a robust compound for investigating α-glucosidase-related pathways and potential therapeutic applications.
α-Glucosidase-IN-23 structure
α-Glucosidase-IN-23 structure
商品名:α-Glucosidase-IN-23
CAS番号:161187-57-1
MF:C20H23NO6
メガワット:373.39972615242
CID:5518382

α-Glucosidase-IN-23 化学的及び物理的性質

名前と識別子

    • 3,5-Pyridinedicarboxylic acid, 4-(1,3-benzodioxol-4-yl)-1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester
    • αGlucosidaseIN23
    • α-Glucosidase-IN-23
    • インチ: 1S/C20H23NO6/c1-5-24-19(22)15-11(3)21-12(4)16(20(23)25-6-2)17(15)13-8-7-9-14-18(13)27-10-26-14/h7-9,17,21H,5-6,10H2,1-4H3
    • InChIKey: XIEGUEKHAYTXLU-UHFFFAOYSA-N
    • ほほえんだ: C1(C)NC(C)=C(C(OCC)=O)C(C2=C3C(=CC=C2)OCO3)C=1C(OCC)=O

α-Glucosidase-IN-23 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1937097-10mg
α-Glucosidase-IN-23
161187-57-1 98%
10mg
$959.0 2025-03-01
Ambeed
A1937097-1mg
α-Glucosidase-IN-23
161187-57-1 98%
1mg
$284.0 2025-03-01
Ambeed
A1937097-50mg
α-Glucosidase-IN-23
161187-57-1 98%
50mg
$1920.0 2025-03-01
Ambeed
A1937097-100mg
α-Glucosidase-IN-23
161187-57-1 98%
100mg
$2560.0 2025-03-01
Ambeed
A1937097-25mg
α-Glucosidase-IN-23
161187-57-1 98%
25mg
$1416.0 2025-03-01
Ambeed
A1937097-5mg
α-Glucosidase-IN-23
161187-57-1 98%
5mg
$686.0 2025-03-01

α-Glucosidase-IN-23 関連文献

α-Glucosidase-IN-23に関する追加情報

Comprehensive Overview of α-Glucosidase-IN-23 (CAS No. 161187-57-1): Mechanism, Applications, and Research Insights

α-Glucosidase-IN-23 (CAS No. 161187-57-1) is a potent and selective inhibitor of the enzyme α-glucosidase, a key target in metabolic disorder research. This compound has garnered significant attention due to its potential therapeutic applications, particularly in managing type 2 diabetes and related metabolic syndromes. With the rising global prevalence of diabetes, researchers are increasingly focusing on α-glucosidase inhibitors as a viable strategy to regulate postprandial hyperglycemia. α-Glucosidase-IN-23 stands out for its high specificity and minimal off-target effects, making it a promising candidate for further development.

The mechanism of action of α-Glucosidase-IN-23 involves competitive inhibition of the α-glucosidase enzyme, which is responsible for breaking down complex carbohydrates into glucose in the small intestine. By delaying carbohydrate digestion, this compound helps reduce rapid glucose absorption, thereby mitigating blood sugar spikes. This mechanism aligns with current trends in precision medicine and personalized diabetes management, where targeted therapies are preferred over broad-spectrum drugs. Recent studies have also explored its potential synergies with GLP-1 receptor agonists and SGLT2 inhibitors, two other hot topics in diabetes research.

From a structural perspective, α-Glucosidase-IN-23 features a unique pharmacophore that enhances its binding affinity to the enzyme's active site. Computational modeling and molecular docking studies have revealed key interactions, such as hydrogen bonding and hydrophobic effects, that contribute to its inhibitory potency. These insights are critical for drug design optimization and have been widely discussed in forums like PubMed and ScienceDirect, where researchers seek advanced structure-activity relationship (SAR) data.

Beyond diabetes, α-Glucosidase-IN-23 has shown promise in other areas, such as anti-obesity research and gut microbiome modulation. The compound's ability to alter carbohydrate metabolism has implications for weight management, a topic of growing interest given the global obesity epidemic. Additionally, its impact on gut flora—due to undigested carbohydrates reaching the colon—has sparked investigations into prebiotic-like effects, a trending niche in nutritional biochemistry.

In the context of synthetic accessibility, α-Glucosidase-IN-23 is derived from a scalable synthetic route, which has been documented in patents and peer-reviewed journals. This accessibility makes it attractive for both academic and industrial research, particularly for labs focusing on high-throughput screening (HTS) or fragment-based drug discovery. Its stability under physiological conditions further underscores its utility in in vivo studies, a frequent search term among pharmacologists.

Safety and toxicity profiles of α-Glucosidase-IN-23 have been preliminarily assessed in preclinical models, with no significant adverse effects reported at therapeutic doses. However, as with any investigational compound, rigorous clinical trials are necessary to confirm its efficacy and safety in humans. This aligns with the increasing public demand for evidence-based therapeutics and translational research updates, often queried in search engines like Google Scholar.

In summary, α-Glucosidase-IN-23 (CAS No. 161187-57-1) represents a cutting-edge tool in metabolic research, bridging gaps between enzyme inhibition, drug development, and disease management. Its multifaceted applications and robust scientific backing make it a subject of enduring relevance in both academic and pharmaceutical circles. For researchers exploring next-generation diabetes therapies or metabolic engineering, this compound offers a compelling avenue for innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:161187-57-1)α-Glucosidase-IN-23
A1248159
清らかである:99%/99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg/100mg
価格 ($):256/617/863/1274/1728/2304